Cas no 19809-78-0 (3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one)
19809-78-0 structure
Product Name:3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one
CAS-nummer:19809-78-0
MF:C28H36O8
MW:500.580649375916
CID:1390060
PubChem ID:5315117
Update Time:2025-04-20
3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one
- Uliginosin A
- 3,5-Dihydroxy-4,4-dimethyl-2-(1-oxoisobutyl)-6-[[5-(1-oxoisobutyl)-3-(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl]methyl]-2,5-cyclohexadiene-1-one
- 3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cy
- 3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)-4-[[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one
- Uliginosin A [MI]
- 3,5-Dihydroxy-4,4-dimethyl-2-(1-oxoisobutyl)-6-[[5-(1-oxoisobutyl)-3-(3-methyl-2-butenyl)-2,4,6-trih
- 19809-78-0
- 2,5-Cyclohexadien-1-one, 3,5-dihydroxy-4,4-dimethyl-2-(2-methyl-1-oxopropyl)-6-((2,4,6-trihydroxy-3-(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)phenyl)methyl)-
- SCHEMBL3483215
- UNII-WPY2P733PC
- 3,5-Dihydroxy-4,4-dimethyl-2-(2-methyl-1-oxopropyl)-6-((2,4,6-trihydroxy-3-(3-methyl-2-butenyl)-5-(2-methyl-1-oxopropyl)phenyl)methyl)-2,5-cyclohexadien-1-one
- 3,5-dihydroxy-4,4-dimethyl-2-(2-methyl-1-oxopropyl)-6-[[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)-5-(2-methyl-1-oxopropyl)phenyl]methyl]-2,5-cyclohexadien-1-one
- Q27292769
- WPY2P733PC
-
- Inchi: 1S/C28H36O8/c1-12(2)9-10-15-22(31)16(24(33)18(23(15)32)20(29)13(3)4)11-17-25(34)19(21(30)14(5)6)27(36)28(7,8)26(17)35/h9,13-14,31-35H,10-11H2,1-8H3
- InChI-sleutel: RQHGFBDYTQNGHP-UHFFFAOYSA-N
- LACHT: OC1=C(C(=C(C(C(C)C)=O)C(C1(C)C)=O)O)CC1C(=C(C(C(C)C)=O)C(=C(C/C=C(\C)/C)C=1O)O)O
Berekende eigenschappen
- Exacte massa: 500.24108
- Monoisotopische massa: 500.24101810g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 8
- Complexiteit: 993
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.8
- Topologisch pooloppervlak: 152Ų
Experimentele eigenschappen
- Smeltpunt: 160.5-161.5°
- PSA: 152.36
3,5-dihydroxy-4,4-dimethyl-2-(2-methylpropanoyl)-6-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)-5-(2-methylpropanoyl)benzyl]cyclohexa-2,5-dien-1-one Gerelateerde literatuur
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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